molecular formula C16H15NO3S B8042658 1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid

1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid

Cat. No.: B8042658
M. Wt: 301.4 g/mol
InChI Key: YXYIZSOLWFDQFW-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. This compound has gained significant attention in scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)indole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-11-3-5-12(6-4-11)16-10-13-9-14(21(18,19)20)7-8-15(13)17(16)2/h3-10H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYIZSOLWFDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N2C)C=CC(=C3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Methylation: The methyl groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, it can interact with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

1-Methyl-2-(4-methylphenyl)indole-5-sulfonic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Methoxyindole-2-carboxylic acid: Known for its anti-inflammatory and antioxidant activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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